KA2237

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

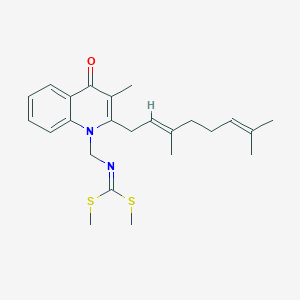

KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.

Aplicaciones Científicas De Investigación

Pre-Clinical Evaluation in Mantle Cell Lymphoma

KA2237, developed by Karus Therapeutics Ltd, is a dual inhibitor of class I beta and delta isoforms of PI3K, showing promise in mantle cell lymphoma (MCL) treatment. It has been effective against both ibrutinib-sensitive and resistant MCL cell lines and patient-derived xenograft (PDX) tumor cells. Notably, KA2237 does not affect normal human peripheral blood mono-nuclear cells, showcasing its selective action against tumor cells. Its synergy with ibrutinib in several MCL cell lines and in PDX models further highlights its potential in MCL therapy, particularly for ibrutinib-resistant cases (Huang et al., 2016).

Pharmacokinetics in B-cell Lymphoma Patients

KA2237's safety, tolerability, and pharmacokinetics were evaluated in B-cell lymphoma patients. The study revealed that KA2237 has a half-life conducive to once daily dosing. Interestingly, the drug demonstrates mechanism-based inhibition (MBI) of CYP3A4/5, which was crucial in guiding safe dose escalation during the study (Dow et al., 2021).

Phase I Study in Relapsed/Refractory B-Cell Lymphoma

In a phase I study, KA2237 showed promising clinical activity in heavily pretreated relapsed/refractory B-cell lymphoma patients. The study determined the maximum tolerated dose and demonstrated favorable pharmacokinetic profiles, supporting further evaluation of KA2237 in this patient population (Nastoupil et al., 2019).

Preclinical and Phase I Studies in B-cell Lymphoma

Further preclinical and phase I studies have confirmed the potency of KA2237 in inhibiting PI3K β/δ, with significant results in relapsed refractory B-cell lymphoma. This study showed that 86% of patients experienced treatment-related adverse events, indicating its impact and the need for careful monitoring (Nastoupil et al., 2021).

Overcoming Ibrutinib Resistance in Diffuse Large B-cell Lymphoma

KA2237's role in overcoming ibrutinib resistance in diffuse large B-cell lymphoma was explored, indicating its ability to counteract resistance mechanisms through PI3K/AKT signaling pathway inhibition (Jain et al., 2019).

Propiedades

Nombre del producto |

KA2237 |

|---|---|

Nombre IUPAC |

N/A |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KA2237; KA-2237; KA 2237; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(3aR,4R,6R,6aR)-2-benzyl-6-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methoxy}({[({[(2S,3R,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphinic acid](/img/structure/B1192909.png)

![[(2R,3aR,4R,6R,6aR)-4-(6-benzamidopurin-9-yl)-2-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B1192910.png)

![N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B1192925.png)

![4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B1192929.png)